Product packaging for 1-(Pentafluorophenyl)ethanol(Cat. No.:CAS No. 830-50-2)

1-(Pentafluorophenyl)ethanol

Cat. No.: B1359850
CAS No.: 830-50-2
M. Wt: 212.12 g/mol
InChI Key: WYUNHWKTLDBPLE-UHFFFAOYSA-N
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Description

Impact of Fluorine on Molecular Conformation and Bioavailability

Despite being slightly larger than a hydrogen atom, fluorine is often considered a reasonable mimic, meaning it can be introduced into a molecule with minimal steric disruption. tandfonline.com However, its electronic effects can lead to significant changes in the preferred molecular conformation. nih.govbohrium.com These conformational changes can, in turn, have a substantial impact on a molecule's biological activity by influencing how it interacts with target proteins or enzymes. bohrium.comomicsonline.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F5O B1359850 1-(Pentafluorophenyl)ethanol CAS No. 830-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)ethanol
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InChI

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNHWKTLDBPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50997214
Record name 1-(Pentafluorophenyl)ethan-1-ol
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Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

830-50-2, 7583-08-6, 75853-08-6
Record name 1-(Pentafluorophenyl)ethanol
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Record name 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol
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Record name 830-50-2
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Record name 1-(Pentafluorophenyl)ethan-1-ol
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Record name 2,3,4,5,6-pentafluoro-α-methylbenzyl alcohol
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Record name 7583-08-6
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Synthetic Methodologies for 1 Pentafluorophenyl Ethanol and Its Enantiomers

Classical Synthetic Routes

Grignard Reaction Approaches

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. organicchemistrytutor.commissouri.edu This method is particularly useful for the synthesis of alcohols from carbonyl compounds. organicchemistrytutor.com

A primary route to 1-(pentafluorophenyl)ethanol involves the Grignard reaction between pentafluorophenylmagnesium bromide and acetaldehyde (B116499). smolecule.comnih.gov Pentafluorophenylmagnesium bromide is an organometallic reagent characterized by a highly reactive pentafluorophenyl group attached to a magnesium-bromide moiety. cymitquimica.com This reagent is typically prepared from pentafluorobromobenzene and magnesium turnings in an anhydrous ether solvent. nih.gov

The synthesis proceeds by the dropwise addition of an ethereal solution of acetaldehyde to the prepared Grignard reagent, often at a controlled temperature such as 0°C to manage the exothermic nature of the reaction. missouri.edunih.gov The nucleophilic carbon of the pentafluorophenyl ring in the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. organicchemistrytutor.com This is followed by an acidic workup, for instance, with hydrochloric acid or a saturated aqueous solution of ammonium (B1175870) chloride, to protonate the resulting alkoxide and yield the final alcohol product, this compound. missouri.edunih.gov One documented procedure reported a yield of 81% for this reaction. nih.gov

Table 1: Grignard Reaction for this compound Synthesis nih.gov

Reactant 1Reactant 2SolventYield
Pentafluorophenylmagnesium BromideAcetaldehydeAnhydrous Ether81%

Achieving stereoselectivity in the addition of Grignard reagents to carbonyl compounds is a significant area of research, as it allows for the synthesis of specific enantiomers of chiral alcohols. While the general Grignard reaction of pentafluorophenylmagnesium bromide with acetaldehyde produces a racemic mixture of this compound, strategies exist to influence the stereochemical outcome of such reactions.

The stereoselectivity of Grignard additions can be influenced by several factors, including the choice of solvent and the nature of the Grignard reagent itself (e.g., the halide). uv.esnih.gov For instance, investigations into the addition of alkyl magnesium halides to β-hydroxy ketones have shown that alkylmagnesium iodide reagents can exhibit high levels of diastereoselectivity. nih.gov Furthermore, the use of chiral auxiliaries or catalysts can direct the approach of the Grignard reagent to one face of the carbonyl group over the other, leading to an excess of one enantiomer. rsc.org While specific studies detailing the stereoselective Grignard synthesis of this compound are not abundant in the provided results, the general principles of stereoselective Grignard additions are well-established and could theoretically be applied. uv.esnih.govrsc.org

Reduction Strategies for Pentafluoroacetophenone Derivatives

The reduction of ketones is a fundamental transformation in organic chemistry to produce secondary alcohols. For the synthesis of this compound, the corresponding ketone is 2',3',4',5',6'-pentafluoroacetophenone (B147381).

Sodium borohydride (B1222165) (NaBH4) is a widely used reducing agent for the conversion of aldehydes and ketones to their corresponding alcohols due to its selectivity and ease of handling. smolecule.comblogspot.comucalgary.camasterorganicchemistry.com The reduction of pentafluoroacetophenone with sodium borohydride provides a direct route to this compound. smolecule.com The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride to the carbonyl carbon of the ketone. ucalgary.ca This reaction is typically carried out in a protic solvent like ethanol (B145695). blogspot.com The resulting alkoxide is then protonated during the workup to give the alcohol. masterorganicchemistry.com

Table 2: Reduction of Pentafluoroacetophenone smolecule.com

KetoneReducing AgentProduct
PentafluoroacetophenoneSodium BorohydrideThis compound

Beyond sodium borohydride, other reducing agents can be employed for the conversion of pentafluoroacetophenone to this compound. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent than NaBH4 and is also capable of this transformation. ucalgary.casmolecule.com However, it is less selective and more reactive. ucalgary.ca

More advanced and greener alternatives are also being explored. Biocatalytic reductions using microorganisms or their enzymes offer a promising approach. For example, the oxidoreductase from the cyanobacterium Synechococcus sp. PCC 7942 has been shown to reduce pentafluoroacetophenone with excellent enantioselectivity, producing the (S)-enantiomer in over 99.8% enantiomeric excess. rsc.org This light-driven biotransformation utilizes NADPH as the reducing agent, which is regenerated in situ by the organism's photosynthetic machinery. nih.govacs.org Another study demonstrated the reduction of pentafluoroacetophenone with 82.00% conversion within 48 hours using PCC7942. acs.org

Photocatalytic methods have also been investigated. The reduction of pentafluoroacetophenone has been achieved with high yield using titanium dioxide (TiO2) as a photocatalyst under UV light in an ethanolic solution. researchgate.net This method provides a mild and facile route for the transfer hydrogenation of the carbonyl group. researchgate.net

Asymmetric Synthesis of Chiral this compound

The production of single-enantiomer chiral alcohols is of paramount importance for the pharmaceutical industry. mdpi.comcore.ac.uk Asymmetric synthesis provides a direct route to these valuable compounds, and several catalytic approaches have been successfully applied to the synthesis of chiral this compound.

Enantioselective Catalytic Approaches

Enantioselective catalysis, utilizing either metal complexes or organocatalysts, stands as a powerful tool for the synthesis of chiral molecules. These methods often offer high efficiency and selectivity under mild reaction conditions.

Asymmetric transfer hydrogenation (ATH) is a widely used and effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. bohrium.comnih.govmdpi.com This technique typically employs a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. semanticscholar.orgdicp.ac.cn

Among the most successful catalysts for ATH are the ruthenium-based Noyori–Ikariya catalysts. semanticscholar.orgnih.gov These complexes, typically featuring a chiral diamine ligand and an arene ligand, are known for their high catalytic activity and the excellent enantioselectivity they afford in the reduction of a wide range of ketones. semanticscholar.orgresearchgate.netnih.gov The general structure of these catalysts allows for modular modification of the ligands to optimize performance for specific substrates. semanticscholar.org The mechanism of action is understood to involve a bifunctional process where the metal center and the ligand cooperate in the hydrogen transfer step. semanticscholar.org

Examples of Noyori-Ikariya Type Ruthenium Catalysts
Catalyst IdentifierChiral Diamine LigandArene Ligand
(S,S)-TsDPEN-Ru(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediaminep-cymene
(R,R)-TsDPEN-Ru(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediaminep-cymene
Tethered Ru-catalystVaries (e.g., linked to the arene)Tethered to diamine

The ATH of fluorinated ketones, including 2',3',4',5',6'-pentafluoroacetophenone, has been a subject of study to understand the electronic effects of fluorine substituents on the enantioselectivity of the reduction. lanl.gov Research has shown that the high electronegativity and the steric properties of fluorinated groups can significantly influence the interaction between the substrate and the chiral catalyst, thereby affecting the stereochemical outcome of the reaction. acs.orgrsc.org

Computational studies have revealed that the origin of enantioselectivity with Noyori-Ikariya catalysts is not solely dependent on the traditionally cited CH-π interaction. nih.govlanl.gov Instead, a combination of noncovalent interactions, including those involving the SO₂ moiety of the sulfonylated diamine ligand and the η⁶-arene ligand, work in concert to stabilize or destabilize the diastereomeric transition states, ultimately determining the enantiomeric excess of the product alcohol. lanl.govacs.org For substrates like pentafluoroacetophenone, the interactions between the electron-deficient pentafluorophenyl ring and the catalyst play a crucial role in achieving high enantioselectivity. lanl.gov

Enantioselective Asymmetric Transfer Hydrogenation of 2',3',4',5',6'-Pentafluoroacetophenone
CatalystHydrogen DonorSolventTemp (°C)Enantiomeric Excess (ee %)Configuration
(R,R)-TsDPEN-RuHCOOH/NEt₃Acetonitrile2895S
(S,S)-TsDPEN-RuHCOOH/NEt₃Acetonitrile2895R

Recent advancements in catalysis have explored the concept of metal-ligand cooperativity, where both the metal center and the ligand actively participate in the bond activation process. researchgate.net This approach has been applied to various transformations, including hydrogenation reactions. Systems involving a transition metal and a Lewis acidic or basic ligand can facilitate substrate activation and enhance catalytic activity and selectivity. researchgate.netnih.gov While specific applications to this compound are emerging, the principle of using bifunctional catalysts, where a Lewis acid can assist a chiral Brønsted acid or a counteranion can interact with the substrate, holds promise for the enantioselective synthesis of highly functionalized alcohols. researchgate.netnii.ac.jp

Asymmetric Transfer Hydrogenation (ATH) using Chiral Catalysts

Biocatalytic Pathways for Enantiopure Alcohols

Biocatalysis offers a green and highly selective alternative to chemical synthesis for the production of chiral compounds. mdpi.comcore.ac.uk Enzymes, such as ketoreductases, often exhibit exceptional enantioselectivity and regioselectivity under mild reaction conditions, operating at ambient temperature and pressure. mdpi.comunimi.it

The asymmetric reduction of ketones using microorganisms or isolated enzymes is a well-established method for producing enantiopure alcohols. mdpi.comnii.ac.jp For instance, ketoreductases isolated from various sources, including cyanobacterium Synechococcus sp., have been successfully used in the asymmetric reduction of 2',3',4',5',6'-pentafluoroacetophenone. sigmaaldrich.com These enzymatic reductions typically require a cofactor, such as NADPH, which can be regenerated in situ to improve the efficiency of the process. smolecule.com Engineered bifunctional fusion proteins that combine the activities of a ketoreductase and a cofactor-regenerating enzyme, like formate (B1220265) dehydrogenase, have been developed to achieve high conversion rates and enantiomeric excess for the desired alcohol enantiomer. smolecule.com

Biocatalytic Reduction of 2',3',4',5',6'-Pentafluoroacetophenone
BiocatalystReaction TypeProduct EnantiomerEnantiomeric Excess (ee %)
Ketoreductase from Synechococcus sp.Asymmetric Reduction(S)-1-(Pentafluorophenyl)ethanolHigh
Engineered bifunctional fusion proteinAsymmetric Reduction with in situ cofactor regeneration(S)-1-(Pentafluorophenyl)ethanolHigh
Enzymatic Production of Chiral Alcohols

Enzymatic reactions offer a powerful tool for producing chiral alcohols with high selectivity. Whole-cell biocatalysts, particularly cyanobacteria, have been effectively used for the enantioselective reduction of the corresponding ketone, 2',3',4',5',6'-pentafluoroacetophenone, to yield this compound.

For instance, the cyanobacterium Synechococcus sp. PCC 7942 has been shown to reduce 2',3',4',5',6'-pentafluoroacetophenone. nih.govacs.org In one study, a 4.1 mM concentration of the ketone was reduced with an 82.00% conversion rate within 48 hours. nih.gov The process yields the (R)-enantiomer of the alcohol. nih.gov The efficiency of this reduction is influenced by factors such as light conditions, with orange and red light being particularly favorable. nih.govacs.org This is because the reduction process in cyanobacteria is dependent on NADPH, which is generated during photosynthesis. nih.govacs.org

Another cyanobacterium, Synechocystis sp. PCC 6803, has also been utilized for the enantioselective reduction of 2',3',4',5',6'-pentafluoroacetophenone, achieving over 90% conversion and greater than 99% enantiomeric excess (ee) for the (S)-alcohol. mdpi.com

The table below summarizes the enzymatic reduction of 2',3',4',5',6'-pentafluoroacetophenone by different cyanobacteria.

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee) (%)Time (h)
Synechococcus sp. PCC 79422',3',4',5',6'-Pentafluoroacetophenone(R)-1-(Pentafluorophenyl)ethanol82.00Not specified48
Synechocystis sp. PCC 68032',3',4',5',6'-Pentafluoroacetophenone(S)-1-(Pentafluorophenyl)ethanol>90>99Not specified
Chemo-Enzymatic Approaches to Fluoroaromatic Scaffolds

Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic synthesis to create efficient and selective reaction pathways. These methods are particularly useful for constructing complex fluoroaromatic scaffolds.

One notable approach involves the use of engineered bifunctional fusion proteins in Escherichia coli. nih.gov By fusing an NADP+-accepting mutant of formate dehydrogenase (FDH) with a 3-ketoacyl-(acyl-carrier-protein) reductase (KR) from Synechococcus sp. PCC 7942, a highly efficient whole-cell biocatalyst was created for the reduction of pentafluoroacetophenone. nih.gov This system achieved a substrate conversion of 99.97% and an excellent enantiomeric excess of 99.9% for (S)-1-(pentafluorophenyl)ethanol. nih.gov The fusion protein demonstrated an approximately two-fold higher initial reaction rate compared to cells expressing the two enzymes separately, highlighting the benefit of enzyme co-localization for efficient NADPH cofactor regeneration. nih.gov

Lipase-catalyzed transesterification is another powerful chemo-enzymatic method. acs.org For example, the kinetic resolution of racemic 3-hydroxy-3-(pentafluorophenyl)propionitrile using a lipase-catalyzed transesterification yielded the optically pure (S)-alcohol and (R)-acetate with an enantiomeric excess greater than 99% and a high E-value of 1057. researchgate.net While not directly producing this compound, this demonstrates the utility of lipases in resolving fluorinated chiral synthons.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, safety, and environmental impact of chemical processes, modern synthetic chemistry is increasingly turning to advanced techniques like flow chemistry and adhering to the principles of green chemistry.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and potential for automation. researchgate.netdokumen.pub While specific detailed examples of the synthesis of this compound using flow chemistry are not extensively documented in the provided search results, the principles of flow chemistry are broadly applicable to reactions such as the reduction of ketones.

For instance, the oxidation of 1-phenylethanol (B42297) has been optimized in continuous flow, achieving good yields of the corresponding ketone. acs.org This suggests that the reverse reaction, the reduction of a ketone like pentafluoroacetophenone to this compound, could be similarly adapted to a flow process. Such a setup would involve passing the ketone substrate and a reducing agent through a heated or cooled tube or microreactor, potentially containing a packed bed of a heterogeneous catalyst. acs.org This would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized yields and selectivity.

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be made more environmentally friendly by applying these principles.

The use of biocatalysts, as discussed in the enzymatic synthesis section, is a key tenet of green chemistry. nih.govacs.orgmdpi.com Enzymes operate under mild conditions (temperature and pH), often in aqueous media, reducing the need for harsh reagents and organic solvents. acs.org The use of water as a solvent is a significant green advantage. researchgate.net

Furthermore, the concept of "fluorous chemistry" can be applied. tcichemicals.com This involves using highly fluorinated compounds and solvents that are immiscible with common organic solvents and water. tcichemicals.com This property facilitates easy separation of the product and reuse of the catalyst and fluorous solvent, aligning with the green chemistry principle of waste prevention. tcichemicals.com

The selection of catalysts and reagents is also crucial. For example, the use of pentafluorophenylammonium triflate as a mild, efficient, and reusable catalyst in water for other syntheses demonstrates a green chemical approach that could be adapted. researchgate.net Employing solvent-free reaction conditions, where possible, can also significantly reduce the environmental impact by minimizing waste. researchgate.net

Reactions of the Hydroxyl Group

The secondary hydroxyl group on the ethyl chain is a key site of reactivity, allowing for transformations into ketones, alkanes, and alkenes.

The secondary alcohol functional group of this compound can be oxidized to yield the corresponding ketone, 2,3,4,5,6-pentafluoroacetophenone. This transformation is a common and predictable reaction for secondary alcohols. The specific choice of oxidizing agent can be tailored based on desired reaction conditions and scale. For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide are effective for this purpose. smolecule.com Another catalytic method applicable to benzylic alcohols is the Oppenauer oxidation, which can utilize catalysts like bis(pentafluorophenyl)borinic acid. acs.org

The primary product of this oxidation is characterized by the appearance of a carbonyl (C=O) stretching frequency in its infrared (IR) spectrum and the disappearance of the alcohol's hydroxyl (O-H) stretch. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the loss of the hydroxyl proton and the methine proton (the C-H of the alcohol), with shifts in the signals corresponding to the aromatic ring and the methyl group.

Table 1: Oxidation of this compound

Oxidizing Agent Product
Pyridinium chlorochromate (PCC) 2,3,4,5,6-Pentafluoroacetophenone
Chromium trioxide (CrO₃) 2,3,4,5,6-Pentafluoroacetophenone

The complete reduction of the hydroxyl group in this compound results in the formation of pentafluorophenylethane. This deoxygenation reaction requires potent reducing agents capable of cleaving the carbon-oxygen bond. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this transformation. smolecule.com

More contemporary methods involve catalytic systems, such as the use of tris(pentafluorophenyl)borane (B72294) in conjunction with a silane (B1218182) like triethylsilane. researchgate.net In this system, the highly Lewis-acidic borane (B79455) activates the alcohol, facilitating its reduction by the silane. researchgate.netnih.gov This approach often offers milder reaction conditions compared to traditional metal hydrides.

Table 2: Reduction of this compound

Reducing System Product
Lithium aluminum hydride (LiAlH₄) Pentafluorophenylethane

The elimination of a water molecule from this compound, a process known as dehydration, yields the corresponding alkene, pentafluorostyrene. nih.gov This reaction is typically catalyzed by acid. The presence of the strongly electron-withdrawing pentafluorophenyl group can influence the reaction rate, often making the dehydration more challenging compared to its non-fluorinated analogue, 1-phenylethanol. nih.gov The electron deficiency imparted by the fluorinated ring can destabilize the carbocation intermediate that is often formed during acid-catalyzed dehydration mechanisms.

Table 3: Dehydration of this compound

Reaction Type Catalyst/Conditions Product

Reactivity Influenced by the Pentafluorophenyl Moiety

Unlike benzene, which typically undergoes electrophilic substitution, the pentafluorophenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr).

The defining characteristic of the pentafluorophenyl group is its severe electron deficiency, a direct consequence of the five highly electronegative fluorine atoms attached to the aromatic ring. vt.edu These atoms exert a powerful inductive electron-withdrawing effect (-I effect), which polarizes the carbon-fluorine bonds and significantly lowers the electron density of the entire ring system. smolecule.com This pronounced electron-poor nature makes the ring an excellent target for electron-rich nucleophiles. orgsyn.org

Research has shown that the pentafluorophenyl group readily undergoes a regiospecific nucleophilic replacement of its fluorine atoms, most notably the one at the para position (the 4-position relative to the ethanol substituent). nih.govscispace.com This high degree of activation allows for SNAr reactions with a variety of nucleophiles, including amines and alcohols, to proceed under relatively mild conditions. nih.govresearchgate.net The stability of the intermediate Meisenheimer complex, which is enhanced by the strong electron-withdrawing capacity of the remaining fluorine atoms, facilitates this substitution pathway. orgsyn.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Comparative Studies with Non-fluorinated Analogues

The presence of the pentafluorophenyl group in this compound drastically alters its electronic properties and, consequently, its reactivity compared to its non-fluorinated analogue, 1-phenylethanol. The five highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect on the aromatic ring. This effect significantly influences the acidity of the hydroxyl proton.

Fluorination is known to impact the pKa of proximal functional groups. For instance, the pKa of trifluoroacetic acid is 0.52, whereas that of acetic acid is 4.76. ucd.ie Similarly, while trifluoroethanol is more lipophilic than ethanol, its acidity is increased. ucd.ie For this compound, the electron-withdrawing nature of the C₆F₅ group increases the polarity of the O-H bond, making the alcohol a stronger acid than 1-phenylethanol. The hydrogen bond donating capacity, a key parameter in solution-phase interactions and reactivity, is also modified. While fluorination can sometimes lead to a decrease in hydrogen-bond-donating capacity due to intramolecular F•••HO interactions, the strong inductive effect of the pentafluorophenyl ring is the dominant factor in this case, enhancing the acidity of the alcohol. researchgate.net

This enhanced acidity and the electronic nature of the fluorinated ring affect the molecule's participation in chemical reactions. For example, in reactions where the alcohol acts as a nucleophile, its reactivity may be diminished compared to 1-phenylethanol due to the reduced electron density on the oxygen atom. Conversely, in reactions involving deprotonation or where the hydroxyl group acts as a leaving group after protonation or activation, the stability of the resulting pentafluorophenyl-substituted intermediate can influence the reaction rate and pathway.

Table 1: Comparative Properties of Fluorinated vs. Non-fluorinated Alcohols

Compound Key Structural Feature Influence on Acidity (pKa) Reference
Trifluoroacetic Acid CF₃ group 0.52 (Significantly more acidic) ucd.ie
Acetic Acid CH₃ group 4.76 (Less acidic) ucd.ie
This compound C₆F₅ group More acidic than non-fluorinated analogue ucd.ie
1-Phenylethanol C₆H₅ group Less acidic than fluorinated analogue ucd.ie

Catalytic Transformations Involving this compound

Lewis Acid Catalysis and Activation

This compound can be activated by Lewis acids, which coordinate to the lone pair of electrons on the hydroxyl oxygen. This coordination enhances the leaving group ability of the hydroxyl group, facilitating a range of subsequent transformations. A prominent Lewis acid used in this context is tris(pentafluorophenyl)borane, B(C₆F₅)₃, often abbreviated as BCF. nih.gov BCF is a powerful, sterically bulky Lewis acid known for its ability to activate substrates, even in the presence of moisture. nih.govrsc.org

When this compound interacts with a Lewis acid like BCF, it forms an adduct. This activation can initiate reactions such as dehydrations, etherifications, or substitutions. For instance, in the presence of BCF and a suitable nucleophile, the activated alcohol can undergo substitution to form new C-C or C-heteroatom bonds. mdpi.com The general mechanism involves the Lewis acid (LA) abstracting the hydroxyl group to generate a carbocationic intermediate, which is then attacked by a nucleophile. The stability of the resulting carbocation, influenced by the pentafluorophenyl group, is a key factor in the reaction's feasibility. mdpi.com

Role as a Ligand or Substrate in Transition Metal Catalysis

In the realm of transition metal catalysis, this compound primarily serves as a versatile substrate. Its alcohol functionality can be targeted in various catalytic cycles. For example, transition metal complexes are known to catalyze the dehydrogenation of alcohols to form ketones or facilitate transfer hydrogenation reactions. researchgate.net The electronic properties imparted by the C₆F₅ group can influence the efficiency and selectivity of these transformations. acs.org

Furthermore, this compound is a direct precursor to pentafluorophenyl esters and ethers. These derivatives are widely used in transition metal-catalyzed cross-coupling reactions. While the alcohol itself is less commonly used as a direct ligand, the pentafluorophenyl moiety is a known component of ligands designed to tune the electronic properties of a metal center due to its strong electron-withdrawing nature. mdpi.com The alcohol can be transformed into other functional groups that then coordinate to a transition metal, playing a crucial role in the catalytic cycle. acs.org

Cooperative Catalysis in Complex Transformations

Cooperative catalysis, where two or more catalysts work in concert to enable a transformation not possible with either catalyst alone, represents an advanced application for derivatives of this compound. A notable example involves the use of pentafluorophenyl (Pfp) esters, readily synthesized from the parent alcohol, in reactions that combine Lewis base and transition-metal catalysis. nih.govnih.gov

In these systems, a chiral Lewis base (e.g., an isothiourea) activates the Pfp ester to form a C1-ammonium enolate. Simultaneously, a transition metal complex (e.g., palladium) activates an allyl electrophile to form a π-allyl complex. The two activated species then react to form a C-C bond with high enantioselectivity. nih.govnih.gov The use of the Pfp ester is critical, as the pentafluorophenoxide is an excellent leaving group, facilitating the initial activation by the Lewis base. This dual activation strategy allows for the enantioselective α-functionalization of carboxylic acid derivatives under mild conditions. nih.govresearchgate.net

Another form of cooperative catalysis involves a Lewis acid, such as BCF, and a chiral Brønsted acid or a second metal complex. mdpi.com In such systems, the Lewis acid could activate the this compound or its derivative, while the second catalyst controls the stereoselectivity of the reaction with another substrate. mdpi.com

Table 2: Catalytic Systems Involving Pentafluorophenyl Derivatives

Catalytic System Role of Pentafluorophenyl Group Transformation Reference
Lewis Base / Transition Metal In Pfp ester, acts as an excellent leaving group Enantioselective α-allylation nih.govnih.gov
Lewis Acid (BCF) / Silane In substrate, influences reactivity of adjacent functional group Reduction of carbonyls/alcohols nih.gov
BCF / Chiral Mg-PyBOX In substrate, activated by Lewis Acid Synthesis of chiral α-substituted amines mdpi.com

Stability and Degradation Pathways

The stability of this compound is largely defined by the robust C-F and C-C bonds of the pentafluorophenyl ring. Generally, the compound is stable under standard conditions. However, like other alcohols, it can undergo degradation under specific thermal or chemical stress.

Studies on related pentafluorophenyl ethers provide insight into potential degradation pathways. Under pyrolytic conditions, ethers containing β-hydrogens tend to eliminate pentafluorophenol (B44920). nist.gov By analogy, heating this compound could lead to dehydration to form pentafluorophenyl vinyl ether or decomposition involving the loss of acetaldehyde to yield pentafluorobenzene, although specific studies are needed to confirm these pathways.

Chemically, the compound's stability is pH-dependent. In the presence of strong acids, the hydroxyl group can be protonated and eliminated as water, leading to the formation of a carbocation that can undergo rearrangement or react with available nucleophiles. nist.gov Under strongly basic conditions, the acidic hydroxyl proton is readily removed to form an alkoxide. While the C₆F₅ ring itself is relatively stable to base, harsh conditions (e.g., solid potassium hydroxide (B78521) at high temperatures) can promote elimination or other reactions. nist.gov The C₆F₅ ring is generally resistant to cleavage, but extreme conditions can lead to the degradation of the molecule, often yielding pentafluorophenol as a stable end product. nist.gov The introduction of the pentafluorophenyl group can also impart thermal stability to materials, as seen in fullerene derivatives where it suppresses aggregation upon heating. researchgate.net

Thermal Stability of Fluorinated Alcohols

General studies on per- and polyfluoroalkyl substances (PFAS) indicate that fluorinated alcohols can undergo thermal decomposition. researchgate.net Complete mineralization of PFAS often requires very high temperatures, with a minimum of 700°C needed for full defluorination to avoid the formation of volatile organic fluorine compounds. researchgate.net The thermal decomposition of fluorinated fire-suppression agents is known to produce hydrogen fluoride (B91410) (HF), a highly corrosive gas. nist.gov

Research on the pyrolysis of related pentafluorophenyl ethers provides insight into potential decomposition pathways. Ethers containing β-hydrogen atoms, a structural feature shared with this compound, typically yield pentafluorophenol upon pyrolysis. nist.gov For instance, the pyrolysis of 2-pentafluorophenoxyethyl acetate (B1210297) results mainly in pentafluorophenol, along with smaller amounts of pentafluorophenyl vinyl ether and acetic acid. nist.gov It is plausible that this compound could follow a similar pathway, eliminating water to form a vinyl intermediate which may further react, or directly decompose.

The thermal stability of polymers containing the pentafluorophenyl moiety, such as poly(pentafluorophenyl methacrylate), has been examined, showing major degradation temperatures around 336 °C and 431 °C. mdpi.com While not a direct measure for this compound, this indicates the general thermal robustness of the pentafluorophenyl group.

Table 1: Physical and Thermal Properties of this compound

PropertyValue
Physical StateSolid thermofisher.comfishersci.com
AppearanceWhite thermofisher.comfishersci.com
Melting Point32 - 34 °C thermofisher.comfishersci.com
Boiling Point68 - 70 °C / 154.4 - 158 °F thermofisher.com
Flash Point87 °C / 188.6 °F thermofisher.comfishersci.com
Decomposition TemperatureNo data available thermofisher.comfishersci.com
Chemical StabilityStable under normal conditions fishersci.dkthermofisher.comfishersci.com

Chemical Stability under Acidic and Basic Conditions

The chemical stability of this compound is largely dictated by the strong electron-withdrawing nature of the pentafluorophenyl ring. This inductive effect significantly increases the acidity of the alcohol's hydroxyl group compared to non-fluorinated analogues like phenylethanol. masterorganicchemistry.com The predicted pKa for this compound is approximately 13.14, making it considerably more acidic than ethanol (pKa ≈ 16) but less acidic than phenol (B47542) (pKa ≈ 10). masterorganicchemistry.comchemicalbook.com

Under Acidic Conditions:

Alcohols can act as weak bases, reacting with strong acids to form oxonium ions. masterorganicchemistry.com This protonation of the hydroxyl group transforms it into a better leaving group (water), facilitating subsequent reactions. For benzylic alcohols, this can lead to the formation of a stabilized carbocation. However, the electron-withdrawing pentafluorophenyl group destabilizes the adjacent benzylic carbocation, making reactions that proceed via an SN1 mechanism less favorable compared to alcohols with electron-donating groups.

Despite this, reactions can be induced under specific acidic conditions. For example, while benzylic alcohols with electron-withdrawing groups are generally unreactive in certain thioetherification reactions, the addition of a strong Brønsted acid like triflic acid can promote the transformation. acs.org Similarly, the activation of benzylic alcohols with reagents like XtalFluor-E can induce C-OH bond ionization and SN1-type reactivity, leading to Friedel-Crafts benzylation even without a strong Lewis acid. nih.gov The use of highly polar, hydrogen-bond-donating fluorinated solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can also facilitate reactions by stabilizing intermediates. acs.orgnih.govrsc.org

Studies on related pentafluorophenyl ethers show that they can be cleaved by concentrated sulfuric acid. nist.gov This suggests that this compound would also be susceptible to degradation under strongly acidic conditions.

Under Basic Conditions:

The enhanced acidity of the hydroxyl group in this compound implies that it can be readily deprotonated by a suitable base to form the corresponding alkoxide. This alkoxide is a better nucleophile than the parent alcohol. masterorganicchemistry.com N-Heterocyclic carbenes, acting as Brønsted bases, can activate fluoroalkylated secondary benzylic alcohols by forming an oxyanion intermediate through hydrogen bonding, which can then participate in further reactions like sulfur(VI)-fluoride exchange (SuFEx). rsc.org

However, the pentafluorophenyl ring itself is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions. More relevant is the stability of related compounds under basic hydrolysis. For example, pentafluorophenyl ethers undergo cleavage to pentafluorophenol when treated with aqueous potassium hydroxide. nist.gov This indicates that under strong aqueous basic conditions, this compound could potentially undergo cleavage reactions.

Table 2: Summary of Reactivity for this compound

Condition/ReagentReactivity/ObservationInferred Pathway
Acidic
Strong Brønsted Acids (e.g., Triflic Acid)Promotes reactions like thioetherification. acs.orgAcid-catalyzed dehydration/substitution.
XtalFluor-EInduces C-OH bond ionization. nih.govSN1-type reaction.
Concentrated Sulfuric AcidCleavage observed in related ethers. nist.govDegradation/Cleavage.
Tris(pentafluorophenyl)borane (Lewis Acid)Catalyzes reduction in the presence of silanes. nih.govresearchgate.netLewis acid activation of the hydroxyl group.
Basic
Aqueous Potassium HydroxideCleavage to pentafluorophenol in related ethers. nist.govNucleophilic attack/cleavage.
N-Heterocyclic Carbenes (Base Catalyst)Activates alcohol for SuFEx reactions. rsc.orgBrønsted base deprotonation to form alkoxide.

Scope and Research Focus on 1 Pentafluorophenyl Ethanol

Rationale for Dedicated Academic Investigation

The academic interest in this compound is primarily driven by the profound effects of its polyfluorinated structure on its chemical behavior. The presence of five fluorine atoms on the phenyl ring creates a highly electron-deficient aromatic system, which in turn enhances the acidity of the hydroxyl proton and influences the molecule's reactivity and stability. chemimpex.com This unique electronic profile makes it a valuable tool for synthetic chemists.

Detailed research findings indicate its importance as an intermediate in several key areas:

Asymmetric Synthesis : The prochiral nature of the related ketone, pentafluoroacetophenone, allows for asymmetric reduction to enantiomerically enriched this compound. This chiral alcohol is a valuable building block for the synthesis of enantiopure compounds. For instance, studies have explored the use of catalysts like tris(pentafluorophenyl)borane (B72294) with chiral silanes to achieve enantiomeric excess in the resulting alcohol. mdpi.com

Materials Science : In materials science, this compound is used to create specialty polymers and coatings. chemimpex.com The high fluorine content contributes to materials with enhanced thermal stability, chemical resistance, and low surface energy. These properties are highly desirable for high-performance applications in demanding environments. Research into polymers derived from related pentafluorophenyl acrylates and methacrylates demonstrates the versatility of the pentafluorophenyl group in creating functional materials. researchgate.net

Catalysis Research : The pentafluorophenyl group is a cornerstone in the development of modern Lewis acids, most notably tris(pentafluorophenyl)borane (B(C6F5)3). acs.orgacs.org While not the alcohol itself, the extensive research into B(C6F5)3 underscores the unique electronic properties of the C6F5 moiety. Understanding the reactivity of simpler molecules like this compound provides fundamental insights into the interactions of this important functional group, aiding in the design of new catalysts and reagents. mdpi.com

Current Gaps and Future Directions in Scholarly Inquiry

Despite its established utility, several areas concerning this compound remain ripe for exploration, presenting opportunities for future research.

One of the primary gaps is in the full exploration of its catalytic applications. While the related borane (B79455) has been extensively studied, the potential of this compound itself, or its derivatives, as ligands or components in catalytic systems is not fully realized. Future work could focus on designing new chiral ligands from this alcohol for asymmetric catalysis, potentially leading to more efficient and selective synthetic methods for a range of chemical transformations.

Furthermore, there is a need for more in-depth mechanistic studies of reactions involving this compound. While the general effects of the pentafluorophenyl group are understood, detailed kinetic and computational studies could provide a more nuanced understanding of its role in reaction mechanisms. For example, investigating its behavior in complex reaction cascades, such as those compartmentalized within nanoreactors, could reveal new synthetic possibilities. researchgate.net Research into the decomposition of related cyanohydrins catalyzed by B(C6F5)3 suggests that a deeper look into how the alcohol interacts with strong Lewis acids could be fruitful. acs.org

In materials science, the systematic investigation of polymers and co-polymers derived from this compound is an emerging field. Future research could focus on:

Developing novel polymers with precisely tailored properties by incorporating the alcohol into different polymer backbones.

Exploring the self-assembly and surface properties of these materials for applications in nanotechnology and biomedical devices.

Investigating the post-modification of polymers containing the pentafluorophenyl group, using the reactivity of the active ester to attach a wide range of functional molecules. researchgate.net

Finally, expanding the synthetic toolbox to create a wider array of derivatives from this compound is a continuous goal. The development of new, efficient reactions to modify both the alcohol and the aromatic ring would enhance its versatility as a building block and open up new avenues for the synthesis of complex organic molecules and advanced materials. umich.eduutas.edu.au

Applications in Organic Synthesis and Materials Science

1-(Pentafluorophenyl)ethanol as a Chiral Building Block

The presence of a stereocenter at the carbon atom bonded to the hydroxyl group allows this compound to exist as two non-superimposable mirror images, or enantiomers. This chirality is fundamental to its role as a chiral building block, a molecule that can be used to introduce a specific three-dimensional arrangement into a larger, more complex molecule. The use of such building blocks is a cornerstone of asymmetric synthesis, which is crucial for the development of pharmaceuticals and other biologically active compounds where specific stereochemistry is often required for efficacy. sigmaaldrich.comsigmaaldrich.com

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net Enantiopure this compound or its derivatives can function in this capacity. By attaching the chiral alcohol to an achiral molecule (a molecule without a stereocenter), it can direct subsequent reactions to occur on one face of the molecule over the other. This process, known as diastereoselective synthesis, allows for the creation of a new stereocenter with a specific, predictable configuration. researchgate.net After the desired stereochemistry is established, the auxiliary can be cleaved from the molecule and potentially recycled. sigmaaldrich.com The effectiveness of this stereochemical control is often dictated by steric hindrance, where the bulky pentafluorophenyl group physically blocks one approach of the incoming reagent, forcing it to react from the less hindered side. wikipedia.org

The synthesis of enantiomerically pure fluorinated compounds is of significant interest due to the profound effects that fluorine atoms can have on a molecule's biological and physical properties, including metabolic stability and binding affinity. chemimpex.comresearchgate.net Enantiopure this compound serves as a key starting material for these syntheses.

One notable application is in the enantioselective synthesis of 4-fluoroisochromanones. nih.gov In these reactions, an achiral starting material is converted into a chiral fluorinated lactone with high enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. nih.gov The process often involves a chiral catalyst that works in conjunction with a fluoride (B91410) source to facilitate the cyclization and incorporation of the fluorine atom in a highly stereocontrolled manner. nih.gov Research in this area has demonstrated that various substrates can be effectively converted into their corresponding fluorolactone products with excellent yields and enantioselectivities, as detailed in the table below. nih.gov

Table 1: Enantioselective Fluorolactonization

Substrate Substituent Yield (%) Enantiomeric Excess (ee %)
6-Me 72 96
6-tBu 81 94
6-F 68 90
6-Cl 75 88
5-Me 78 80
5-Cl 73 84
4-Me 80 92

This table presents data on the synthesis of various 4-fluoroisochromanones, showing the chemical yield and enantiomeric excess (ee %) achieved for different substituents on the starting material. Data sourced from research on chiral aryl iodide-catalyzed fluorolactonization. nih.gov

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. libretexts.orggreyhoundchrom.com The hydroxyl (-OH) group of this compound is a reactive site that can be easily modified, or derivatized, to build more complex molecules. libretexts.org Common derivatization reactions for alcohols include:

Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride) to form an ester.

Etherification: Reaction with an alkyl halide under basic conditions to form an ether.

Alkylation: The addition of an alkyl group. libretexts.org

These transformations allow chemists to link the 1-(pentafluorophenyl)ethyl moiety to other molecular fragments, facilitating the construction of intricate three-dimensional structures. For instance, the alcohol can be converted into a leaving group, enabling nucleophilic substitution reactions that introduce new functional groups and build out the carbon skeleton. The pentafluorophenyl group itself is also reactive and can undergo nucleophilic aromatic substitution, typically at the para-position, providing another avenue for elaboration into more complex architectures. acs.org

Intermediate in the Synthesis of Fluorinated Compounds

Beyond its direct role as a chiral building block, this compound is a valuable intermediate in multi-step synthetic pathways. smolecule.comchemimpex.com Its pre-existing structure provides a head start for chemists, saving synthetic steps and resources.

In the pharmaceutical industry, this compound is a crucial intermediate for synthesizing biologically active compounds. chemimpex.com The incorporation of the pentafluorophenyl group can enhance the biological activity of a drug molecule. This is attributed to several factors, including increased lipophilicity, which can improve cell membrane permeability, and enhanced metabolic stability, which can prolong the drug's effect in the body. smolecule.com Optically active alcohols, in particular, are essential in medicinal chemistry for the preparation of compounds like neuroprotective agents. nih.gov The synthesis of these molecules often involves the reduction of a corresponding ketone to establish the chiral alcohol center, which is then carried through subsequent steps to yield the final active pharmaceutical ingredient. nih.gov

The unique properties of this compound also make it a valuable component in materials science, specifically in the synthesis of fluorinated polymers. chemimpex.com These polymers are known for their high thermal stability, chemical resistance, and unique surface properties. chemimpex.com

This compound can be chemically modified to create a monomer suitable for polymerization. For example, the alcohol can be esterified with acryloyl chloride or methacryloyl chloride to produce pentafluorophenyl acrylate (PFPA) or pentafluorophenyl methacrylate (PFPMA), respectively. amazonaws.comrsc.org These monomers can then be polymerized through processes like free radical polymerization to form polymers with pendant pentafluorophenyl ester groups. amazonaws.comresearchgate.net

These resulting polymers, such as poly(pentafluorophenyl acrylate), are versatile precursors themselves. researchgate.net The pentafluorophenyl ester groups are highly reactive "active esters" that can be easily modified after polymerization through reactions with various nucleophiles, such as primary and secondary amines. rsc.orgresearchgate.net This post-polymerization modification allows for the synthesis of a wide array of functional polymers with tailored properties for applications ranging from drug delivery nanocarriers to specialty coatings. chemimpex.comresearchgate.net

Synthetic Utility in Organofluorine Chemistry

The reactivity of the pentafluorophenyl group in this compound makes it a versatile tool in synthetic organofluorine chemistry. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of one or more fluorine atoms by a variety of nucleophiles, providing a pathway to a diverse range of functionalized aromatic compounds.

Furthermore, the hydroxyl group of the ethanol (B145695) moiety can undergo a variety of chemical transformations, such as oxidation to the corresponding ketone, esterification, or conversion to a leaving group for subsequent substitution reactions. This dual reactivity of the alcohol and the activated aromatic ring allows for the synthesis of complex fluorinated molecules from a relatively simple starting material. The chiral nature of this compound also opens up possibilities for its use in asymmetric synthesis.

Research in Medicinal Chemistry and Drug Development

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties. This compound serves as a valuable intermediate in the synthesis of such fluorinated pharmaceuticals. chemimpex.com

Design of Fluorinated Drug Candidates with Enhanced Properties

The incorporation of fluorine atoms or fluorine-containing moieties into a drug molecule can significantly impact its metabolic stability, lipophilicity, binding affinity, and bioavailability. The pentafluorophenyl group, in particular, can offer a unique combination of steric and electronic properties that can be exploited in drug design. This compound can be used as a starting material to synthesize more complex molecules where the pentafluorophenyl group is a key pharmacophore or a modifying group to fine-tune the properties of a drug candidate. The high metabolic stability associated with the C-F bond can prevent unwanted metabolism at that position, potentially leading to a longer duration of action for the drug.

Table 2: Influence of Fluorination on Drug Properties

Pharmacological Property Effect of Fluorine Incorporation
Metabolic Stability Increased due to the high C-F bond strength.
Lipophilicity Generally increased, which can affect cell membrane permeability.
Binding Affinity Can be enhanced through specific interactions with the target protein.

Bioisosteric Replacements and Pharmacological Modulation

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to optimize lead compounds. The pentafluorophenyl group can be considered a bioisostere for other aromatic systems. Its unique electronic and steric profile can lead to altered interactions with biological targets, potentially improving selectivity or potency. For instance, the replacement of a phenyl group with a pentafluorophenyl group can introduce new electronic interactions, such as dipole-dipole or quadrupole interactions, with the active site of a protein.

Broader Applications in Chemical Research

The unique properties of this compound, stemming from its highly fluorinated aromatic ring coupled with a reactive hydroxyl group, extend its utility beyond synthesis and materials science into specialized areas of chemical research. These applications leverage the compound's distinct electronic and spectroscopic characteristics to investigate fundamental chemical and environmental processes.

Environmental Chemistry and Fluorinated Compound Fate

The widespread use of fluorinated compounds has led to their emergence as persistent environmental contaminants. Understanding the environmental fate and behavior of these substances is a critical area of research. While specific studies on the environmental degradation of this compound are not extensively documented, its structure provides a valuable model for investigating the persistence and transformation of polyfluorinated aromatic compounds.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant chemical and thermal stability to fluorinated compounds, making them resistant to natural degradation processes. researchgate.net This inherent stability is a primary reason for their persistence in the environment. Many poly- and perfluoroalkyl substances (PFAS) are known to be "forever chemicals" due to their resistance to biodegradation. mdpi.com

Research into the biodegradation of fluoroaromatics has shown that the degree of fluorination significantly impacts microbial degradation. While some microorganisms can metabolize compounds with a low degree of fluorination, highly fluorinated aromatics are generally more recalcitrant. researchgate.net The pentafluorophenyl group in this compound makes it a challenging substrate for microbial enzymatic systems. The electron-withdrawing nature of the five fluorine atoms deactivates the aromatic ring, making it less susceptible to oxidative degradation pathways commonly employed by microorganisms to break down aromatic compounds. researchgate.net

However, the ethanol side chain in this compound offers a potential site for initial biotransformation. Microorganisms might be able to oxidize the alcohol group, a common metabolic reaction. mdpi.com While this initial transformation would not directly break the highly stable C-F bonds, it could alter the compound's solubility and transport properties in the environment. The complete mineralization of such a compound would likely require specialized microbial communities with novel enzymatic machinery capable of cleaving the C-F bond, a process that is considered rare in nature. researchgate.net

The study of compounds like this compound can thus provide insights into the initial steps of biotransformation that highly fluorinated aromatic compounds might undergo in the environment. This knowledge is crucial for developing bioremediation strategies for sites contaminated with persistent fluorinated pollutants.

Advanced Spectroscopic Probe in Chemical Systems

The presence of five fluorine atoms in this compound makes it a potentially powerful tool in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a highly sensitive technique for probing molecular structure, dynamics, and interactions in complex chemical and biological systems. nih.govresearchgate.net The fluorine nucleus (¹⁹F) has a high gyromagnetic ratio and 100% natural abundance, making it readily detectable by NMR. researchgate.net Furthermore, the chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, spanning a range of several hundred ppm. researchgate.net This sensitivity allows for the detection of subtle changes in molecular conformation, binding events, and solvent interactions. nih.gov

Due to the near absence of fluorine in most biological systems, ¹⁹F NMR offers the significant advantage of background-free signal detection. nih.govresearchgate.net This makes fluorinated molecules excellent probes for studying biological macromolecules and their interactions. While specific applications of this compound as a spectroscopic probe are not widely reported, its structural features suggest its potential in this area.

The pentafluorophenyl group provides a strong and distinct ¹⁹F NMR signal. The chemical shifts of the three different fluorine environments (ortho, meta, and para to the ethanol substituent) would be sensitive to changes in the molecule's surroundings. For instance, if this compound were used as a ligand to study binding to a protein or a synthetic receptor, changes in the ¹⁹F NMR spectrum upon binding could provide information about the binding event, the nature of the binding pocket, and any conformational changes that occur. nih.gov

The hydroxyl group of this compound allows for its covalent attachment to other molecules of interest, effectively turning it into a ¹⁹F NMR reporter tag. This would enable researchers to study non-fluorinated molecules by observing the ¹⁹F NMR signal of the attached pentafluorophenyl group.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(pentafluorophenyl)ethanol, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments: the methyl group (-CH₃), the methine group (-CH), and the hydroxyl group (-OH).

Methyl Protons (-CH₃): These three equivalent protons are adjacent to the methine proton. Due to spin-spin coupling, their signal appears as a doublet.

Methine Proton (-CH): This single proton is coupled to the three protons of the methyl group, resulting in a quartet. The strong electron-withdrawing effect of the adjacent pentafluorophenyl ring and the oxygen atom causes this signal to appear significantly downfield.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton can be variable and often appears as a broad singlet. rsc.org Its position is sensitive to concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~1.5Doublet (d)~6-73H
-OHVariableSinglet (s, broad)N/A1H
-CH~5.0Quartet (q)~6-71H

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the pentafluorophenyl ring, fewer than eight carbon signals are expected. The carbons directly bonded to fluorine atoms will exhibit complex splitting patterns due to strong one-bond ¹³C-¹⁹F coupling, which can sometimes make these signals difficult to observe or appear as multiplets with reduced intensity. bhu.ac.inreddit.com

Methyl Carbon (-CH₃): Appears in the typical aliphatic region.

Methine Carbon (-CHOH): Shifted downfield due to the attached hydroxyl group. oregonstate.edu

Aromatic Carbons (C₆F₅): These carbons appear in the aromatic region. The carbon attached to the ethanol (B145695) substituent (C1) is a quaternary carbon and will likely show a weak signal. The ortho (C2, C6), meta (C3, C5), and para (C4) carbons will appear as distinct signals, often as complex multiplets due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentApproximate Chemical Shift (δ, ppm)Notes
-CH₃~25Aliphatic region
-CHOH~70Adjacent to oxygen
C1 (ipso)~120-130Quaternary, attached to -CHOH
C2, C6 (ortho)~136-140Coupled to fluorine
C4 (para)~140-143Coupled to fluorine
C3, C5 (meta)~143-146Coupled to fluorine

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. huji.ac.ilazom.com For the C₆F₅ group, three distinct signals are expected for the ortho, meta, and para fluorine atoms. azom.com These signals typically appear as complex multiplets due to both homo-nuclear (¹⁹F-¹⁹F) and hetero-nuclear (¹⁹F-¹H) coupling. huji.ac.il

Ortho-Fluorines (F-2, F-6): These two equivalent fluorine atoms are closest to the ethanol substituent.

Meta-Fluorines (F-3, F-5): These two equivalent fluorine atoms are adjacent to both ortho and para fluorines.

Para-Fluorine (F-4): This single fluorine atom is located opposite the ethanol substituent.

The chemical shifts for these fluorines are typically observed in a characteristic range for pentafluorophenyl groups, as seen in related compounds. mdpi.comlboro.ac.uk

Two-dimensional (2D) NMR experiments can be employed to further confirm the structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methyl doublet and the methine quartet, confirming their spin-spin coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the methyl protons and the methyl carbon, as well as between the methine proton and the methine carbon, confirming their direct attachment.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (MW = 212.12), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 212.

Alcohols typically undergo two primary fragmentation pathways under electron ionization: alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable, resonance-stabilized cation at m/z 197 ([C₆F₅CHO]⁺). This is often a major fragmentation pathway.

Dehydration: This involves the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment ion at m/z 194 ([C₈H₃F₅]⁺).

Another significant fragmentation would be the loss of the entire ethanol side chain, leading to the pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IonFragmentation Pathway
212[C₈H₅F₅O]⁺Molecular Ion (M⁺)
197[C₇HF₅O]⁺Alpha-cleavage (M⁺ - •CH₃)
194[C₈H₃F₅]⁺Dehydration (M⁺ - H₂O)
167[C₆F₅]⁺Cleavage of C-C bond to the ring

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-H, C-O, and C-F bonds, as well as for the aromatic ring.

O-H Stretch: A strong and broad absorption band characteristic of the hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. rsc.org

C-H Stretch: Absorptions for aliphatic C-H stretching are expected just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1650 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the secondary alcohol is expected in the 1050-1150 cm⁻¹ range.

C-F Stretch: Strong absorptions due to the C-F bonds on the aromatic ring are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound
Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
O-H stretch3200-3600Strong, Broad
C-H stretch (aliphatic)2850-3000Medium
C=C stretch (aromatic)1450-1650Medium-Strong
C-F stretch1000-1400Strong
C-O stretch1050-1150Strong

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a critical technique for the separation of enantiomers, which are non-superimposable mirror-image molecules. This separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for quantifying its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC is a premier method for the analytical and preparative separation of enantiomers. The technique's efficacy hinges on the selection of an appropriate CSP that can form transient diastereomeric complexes with the analyte enantiomers, leading to different retention times.

Research Findings: The separation of aromatic alcohols like this compound is frequently accomplished using polysaccharide-based or cyclodextrin-based CSPs. Polysaccharide derivatives, such as those based on cellulose or amylose, provide a complex chiral environment with grooves and cavities where enantiomers can interact differently through a combination of hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org The highly electronegative fluorine atoms on the phenyl ring of this compound can significantly influence these interactions, often enhancing the potential for separation.

While specific chromatograms for this compound are not widely published, methods developed for its non-fluorinated analog, 1-phenylethanol (B42297), provide a strong basis for method development. For instance, cellulose-based columns like the Lux Cellulose-3 have been used to achieve baseline separation of 1-phenylethanol enantiomers. mdpi.com Normal phase chromatography, employing mobile phases such as hexane or n-heptane with an alcohol modifier like 2-propanol, is common for this class of compounds. mdpi.comcsfarmacie.cz The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape and resolution. mdpi.comcsfarmacie.cz

ParameterConditionReference
Chiral Stationary Phase Lux Cellulose-3 (Cellulose tris(3,5-dimethylphenylcarbamate)) mdpi.com
Column Dimensions 250 mm x 4.6 mm, 3 µm mdpi.com
Mobile Phase n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Temperature 15 °C mdpi.com
Detection UV at 254 nm mdpi.com
Table 1: Representative HPLC conditions for the chiral separation of aromatic alcohols, based on the methodology for 1-phenylethanol.

Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Gas chromatography is a highly sensitive and efficient technique for determining the enantiomeric excess (ee) of volatile chiral compounds. nih.govchromatographyonline.com The separation is performed on capillary columns coated with a chiral stationary phase, most commonly a derivatized cyclodextrin. gcms.czuni-muenchen.de Cyclodextrins are cyclic oligosaccharides that have a chiral, cone-like structure, allowing for enantioselective inclusion complexation with guest molecules. gcms.cz

Research Findings: For the analysis of chiral alcohols like this compound, direct injection without derivatization is often possible. Derivatized cyclodextrin phases, such as permethylated β-cyclodextrin, are highly effective for this purpose. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for optimizing the separation. The separation of 1-phenylethanol enantiomers has been demonstrated on columns like the Astec/Supelco B-DM, which utilizes a dimethylated β-cyclodextrin phase. chromforum.org Given the structural similarity, these conditions are a logical starting point for the analysis of this compound. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. libretexts.org

ParameterConditionReference
Chiral Stationary Phase Dimethylated β-cyclodextrin (e.g., Astec® CHIRALDEX™ B-DM) gcms.czchromforum.org
Column Dimensions 30 m x 0.25 mm I.D., 0.12 µm film thickness chromforum.org
Carrier Gas Helium
Temperature Program Isothermal (e.g., 100-140 °C) or a slow ramp
Injector Temperature 250 °C chromforum.org
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C chromforum.org
Table 2: Typical GC conditions for the chiral separation of aromatic alcohols.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its crystalline form. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map, which reveals the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. nih.gov

Research Findings: For a chiral molecule like this compound, a successful X-ray crystallographic analysis would provide definitive proof of its molecular connectivity and the absolute configuration (R or S) of the chiral center in the solid state. The strong C-F bonds and the electron-deficient nature of the pentafluorophenyl ring are known to influence crystal packing through various noncovalent interactions, including hydrogen bonding (involving the hydroxyl group) and potentially C–F···π or C–F···F–C interactions. acs.orgwikipedia.org

As of this writing, a public domain crystal structure specifically for this compound has not been reported. However, crystallographic studies on closely related fluorinated compounds provide insight into the data that would be obtained. For example, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol has been determined, revealing detailed structural parameters. benthamopen.com A hypothetical or future analysis of this compound would yield a similar set of crystallographic data, which is crucial for understanding its solid-state properties and for validating its stereochemistry.

ParameterExample Data for a Related Fluorinated Aromatic Alcohol*Reference
Compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol benthamopen.com
Chemical Formula C₁₃H₁₂FNO benthamopen.com
Crystal System Monoclinic benthamopen.com
Space Group P2₁/n benthamopen.com
Unit Cell Dimensions a = 5.3664 Å, b = 8.343 Å, c = 25.056 Å benthamopen.com
α = 90°, β = 93.837°, γ = 90° benthamopen.com
Molecules per Unit Cell (Z) 4 benthamopen.com
Table 3: Example of crystallographic data obtained from X-ray analysis for a structurally related compound. This data is illustrative of the information that would be generated for this compound.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution. These calculations solve the Schrödinger equation for a given molecular system, providing a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nih.gov It is based on the principle that the energy of a system can be determined from its electron density. DFT is a versatile tool for investigating the molecular and electronic properties of compounds like 1-(Pentafluorophenyl)ethanol.

While specific DFT studies on this compound are not extensively documented in the surveyed literature, the methodology is well-suited to explore its characteristics. A typical DFT study on this molecule would involve the optimization of its geometry to find the most stable arrangement of its atoms. Subsequent calculations would yield valuable information about its electronic properties.

Key electronic properties that can be calculated using DFT include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electron Density Distribution: DFT can map the electron density, revealing the distribution of charge within the molecule. For this compound, this would highlight the electron-withdrawing effect of the pentafluorophenyl group.

Electrostatic Potential (ESP): The ESP map illustrates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other reagents.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and to understand its vibrational modes.

A hypothetical DFT calculation on this compound would likely show a significant polarization of the C-F bonds and the C-O bond, influencing the acidity of the hydroxyl proton and the reactivity of the carbinol carbon.

Table 1: Illustrative Data from a Hypothetical DFT Study on this compound

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-8.5 eVEnergy of the highest energy electrons available for reaction.
LUMO Energy-0.5 eVEnergy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap8.0 eVIndicates high kinetic stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

The energy landscape, or potential energy surface (PES), is a conceptual map of the energy of a molecule as a function of its geometry. nih.gov Minima on this surface correspond to stable or metastable structures (isomers or conformers), while saddle points represent transition states, which are the energy barriers between these minima. nih.gov

For this compound, exploring the energy landscape can reveal:

Conformational Isomers: The molecule can exist in different spatial arrangements due to rotation around single bonds, particularly the C-C and C-O bonds. Computational methods can identify the most stable conformers and the energy barriers for interconversion between them.

Reaction Pathways: By mapping the PES for a chemical reaction involving this compound, chemists can identify the most likely reaction mechanism. This involves locating the transition states that connect reactants to products. nih.gov

Transition state analysis is a critical component of understanding reaction kinetics. The energy of the transition state relative to the reactants determines the activation energy of a reaction. Computational methods can precisely calculate the geometry and energy of transition states, providing insights that are often difficult to obtain experimentally. For instance, in a dehydration reaction of this compound, computational analysis could pinpoint the transition state for the elimination of a water molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility. tezu.ernet.in

A conformational analysis of this compound using MD simulations would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and observing its structural changes over a period of time. Such simulations can reveal:

Preferred Conformations: The simulation can identify the most frequently adopted conformations of the molecule in a given environment.

Conformational Transitions: MD can track the transitions between different conformers, providing information on the timescales and pathways of these changes.

Solvent Effects: The influence of the solvent on the conformational preferences of this compound can be explicitly studied.

A study on the related molecule 1-phenyl-2,2,2-trifluoroethanol utilized computational methods to identify stable conformers and the energy barriers for their interconversion. researchgate.net A similar approach for this compound would provide valuable data on its conformational landscape.

Table 2: Hypothetical Conformational Analysis Data for this compound from an MD Simulation

ConformerDihedral Angle (C-C-O-H)Relative Population (%)Description
Anti-periplanar~180°60The hydroxyl hydrogen is pointing away from the phenyl ring.
Gauche~60°35The hydroxyl hydrogen is in proximity to the phenyl ring.
Syn-periplanar~0°5Sterically hindered conformation.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the interactions between molecules at the quantum level, it is possible to trace the entire reaction pathway, identify intermediates and transition states, and understand the factors that control the reaction's outcome.

Asymmetric catalysis is a field focused on the synthesis of chiral molecules, where one enantiomer is produced in excess over the other. Computational methods have become increasingly important in designing and understanding asymmetric catalysts and reactions. researchgate.netbohrium.com this compound, being a chiral alcohol, can be a substrate or a product in asymmetric transformations.

Computational studies in this area can:

Model Catalyst-Substrate Interactions: By building a computational model of the catalyst-substrate complex, researchers can visualize how the chiral catalyst directs the stereochemical outcome of the reaction.

Analyze Transition States: The enantioselectivity of a reaction is determined by the energy difference between the transition states leading to the two different enantiomers. Computational chemistry can calculate these energy differences with high accuracy. beilstein-journals.org

Predict Enantiomeric Excess: Based on the calculated energy difference between the diastereomeric transition states, the enantiomeric excess (ee) of a reaction can be predicted.

For example, in an asymmetric reduction of a ketone to form this compound, computational modeling could be used to understand how a chiral catalyst, such as a Noyori-type ruthenium complex, delivers the hydride to one face of the carbonyl group preferentially.

Understanding the detailed pathway of a reaction and its kinetics is crucial for optimizing reaction conditions and improving yields. Computational methods can provide a step-by-step description of the reaction mechanism and calculate reaction rates. mdpi.com

For reactions involving this compound, such as its oxidation to the corresponding ketone or its use in esterification reactions, computational analysis can:

Identify Reaction Intermediates: By exploring the potential energy surface, it is possible to identify all stable intermediates along the reaction pathway.

Calculate Rate Constants: Using transition state theory, the rate constants for individual elementary steps in a reaction can be calculated.

While specific kinetic studies on reactions of this compound are not abundant in the searched literature, the principles of computational kinetics are well-established. For instance, a study on ethanol (B145695) electro-oxidation utilized computational modeling to identify sensitive parameters in the reaction mechanism. mdpi.com A similar approach could be applied to reactions involving this compound to gain a deeper understanding of their kinetics.

Noncovalent Interactions and Stereoselectivity

The stereoselectivity observed in reactions involving chiral molecules like this compound is often governed by subtle noncovalent interactions in the reaction's transition state. The pentafluorophenyl group is particularly notable for its capacity to engage in various noncovalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. The electron-withdrawing nature of the fluorine atoms polarizes the aromatic ring, creating a region of positive electrostatic potential on the ring face, which can interact favorably with electron-rich species.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the role of these interactions. By modeling the transition states for the formation of different stereoisomers, researchers can calculate their relative energies. A lower transition state energy for one pathway corresponds to a faster reaction rate and, consequently, the preferential formation of one stereoisomer.

Table 1: Representative Energy Decomposition Analysis for a Diastereomeric Transition State

Interaction Type Favorable TS (kcal/mol) Unfavorable TS (kcal/mol) Energy Difference (kcal/mol)
Electrostatic -15.2 -13.5 -1.7
Pauli Repulsion +25.8 +28.1 +2.3
Orbital Interaction -8.5 -7.9 -0.6
Dispersion -4.1 -3.8 -0.3
Total Interaction Energy -2.0 +2.9 -4.9

Note: Data is hypothetical and for illustrative purposes.

Prediction of Reactivity and Selectivity

Computational chemistry has evolved from an explanatory tool to a predictive one, enabling the in silico screening and design of molecules and reactions.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or chemical reactivity. When applied to this compound and its derivatives, computational methods can quantify structural features and correlate them with observed outcomes. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models.

In a typical computational SAR study, a series of derivatives of this compound would be synthesized or modeled. For each derivative, a set of molecular descriptors is calculated. These can include:

Electronic descriptors: Partial charges, dipole moments, HOMO/LUMO energies. The highly electronegative fluorine atoms significantly influence these properties.

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft parameters).

Topological descriptors: Indices that describe molecular branching and connectivity.

These calculated descriptors are then used to build a mathematical model that correlates them with an experimentally measured activity, such as the enantiomeric excess produced when the compound is used as a chiral ligand or catalyst. Such models can help identify which structural features are most critical for high activity and selectivity. For example, a QSAR model might reveal that increasing the positive electrostatic potential on the face of the pentafluorophenyl ring leads to higher stereoselectivity in a particular reaction.

Table 2: Example of a Computational SAR Study Dataset

Derivative (Substitution on Phenyl Ring) Calculated Dipole Moment (Debye) Calculated LUMO Energy (eV) Observed Enantioselectivity (% ee)
This compound 2.1 -0.85 92
1-(4-H-tetrafluorophenyl)ethanol 2.5 -0.79 85
1-(4-Methoxy-tetrafluorophenyl)ethanol 3.2 -0.71 78
1-(4-Nitro-tetrafluorophenyl)ethanol 1.5 -1.10 96

Note: Data is hypothetical and for illustrative purposes.

Rational Design of New Catalysts and Reagents

The ultimate goal of mechanistic and SAR studies is the rational design of improved molecules for specific applications. Computational insights into the reaction mechanisms of this compound can guide the development of new, more effective catalysts and reagents.

If computational analysis reveals that a specific noncovalent interaction in the transition state is key to high stereoselectivity, new catalysts can be designed in silico to enhance this interaction. For example, if a π-π stacking interaction between the pentafluorophenyl ring and an indole moiety in a catalyst is found to be crucial, a next-generation catalyst might be designed with a modified scaffold that optimizes the geometry of this interaction.

The design process often follows a computational cycle:

Hypothesize: Based on existing mechanistic understanding, propose a structural modification to a catalyst or reagent.

Model: Build a 3D model of the new catalyst and the reaction transition state involving this compound.

Calculate: Compute the energies of the relevant transition states to predict the new catalyst's efficiency and selectivity.

Iterate: Repeat the process with different modifications until a promising candidate is identified for experimental synthesis and testing.

This computational approach accelerates the discovery process, reduces the need for extensive trial-and-error synthesis, and leads to the development of highly optimized systems for asymmetric synthesis.

Q & A

Q. What are the common synthetic routes for 1-(Pentafluorophenyl)ethanol, and how do reaction conditions influence yield and purity?

this compound is synthesized via cycloaddition reactions, such as the Dimroth-type reaction using perfluorophenylazide and methylene-active ketones. Triethylamine or DBU (1,8-diazabicycloundec-7-ene) are critical as base catalysts to promote regioselectivity and avoid side reactions like Regitz diazotransfer . For example, reacting 1-azido-2,3,4,5,6-pentafluorobenzene with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in chloroform under triethylamine yields the triazole core with a trifluoromethyl substituent. Solvent choice (e.g., CHCl₃ vs. MeOH) and reaction time (≤24 hours) are key to achieving yields >50% while minimizing decomposition .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

X-ray crystallography reveals a non-centrosymmetric orthorhombic lattice (space group P2₁2₁2₁) with dihedral angles of 62.3° (pentafluorophenyl-triazole) and 43.9° (triazole-p-tolyl), indicating steric hindrance from the trifluoromethyl group . Intermolecular stabilization involves C–H⋯F/O hydrogen bonds (2.3–2.5 Å) and π-π stacking between aromatic rings (3.4–3.6 Å spacing). Hirshfeld surface analysis quantifies these interactions, with F⋯H (18.5%) and H⋯H (34.2%) contacts dominating .

Advanced Research Questions

Q. What challenges arise in the regioselective synthesis of derivatives, and how can reaction parameters be optimized?

Fluorine’s electron-withdrawing nature reduces nucleophilicity, complicating regioselective functionalization. For example, iodine-catalyzed dimerization of this compound under SFRC (solvent-free reaction conditions) fails due to fluorine’s deactivating effect, unlike non-fluorinated analogs . Optimization involves using milder bases (K₂CO₃ instead of MeONa) and low-polarity solvents (CH₂Cl₂) to suppress side reactions. Computational modeling (DFT) predicts transition states to guide substituent placement .

Q. How does the electronic environment of the pentafluorophenyl group influence reactivity in cycloadditions?

The pentafluorophenyl group acts as a strong electron acceptor, lowering LUMO energy and enhancing 1,3-dipolar cycloaddition rates with electron-rich dipolarophiles. For instance, CuAAC (copper-catalyzed azide-alkyne cycloaddition) with propargyl alcohol proceeds efficiently (85% yield) due to fluorine’s inductive effects . Contrastingly, reactions with strained alkenes require elevated temperatures (80–100°C) to overcome steric and electronic barriers .

Q. What computational methods analyze non-covalent interactions in crystals, and how do these affect material properties?

Hirshfeld surface analysis partitions crystal space to quantify interaction types (e.g., F⋯H, C–H⋯O). For this compound, this reveals a 3D network stabilized by 18.5% F⋯H and 12.3% C–H⋯O contacts, correlating with thermal stability (decomposition >200°C) . Density functional theory (DFT) further models electrostatic potentials, showing fluorine’s role in directing molecular packing for optoelectronic applications .

Data Contradictions and Resolution

  • Reactivity Discrepancies : While non-fluorinated analogs (e.g., 1-phenylethanol) readily undergo etherification, this compound remains inert under identical conditions due to fluorine’s electron-withdrawing effects . This highlights the need for tailored catalysts (e.g., Lewis acids) to activate C–F bonds.
  • Structural Variations : Dihedral angles in derivatives vary widely (19.1°–87.1°), impacting optoelectronic properties. For example, smaller angles (19.1° between p-tolyl and pentafluorophenyl rings) enhance conjugation for fluorescence applications compared to bulkier substituents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.